molecular formula C10H8FN B089083 8-Fluoronaphthalen-1-amine CAS No. 13720-52-0

8-Fluoronaphthalen-1-amine

Cat. No. B089083
CAS RN: 13720-52-0
M. Wt: 161.18 g/mol
InChI Key: UGETXCOJGZUORS-UHFFFAOYSA-N
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Description

8-Fluoronaphthalen-1-amine is a compound with the molecular formula C10H8FN . It is also known by other names such as 1-Naphthalenamine, 8-fluoro-, 1-amino-8-fluoronaphthalene, and MFCD11848620 . The molecular weight of this compound is 161.18 g/mol .


Synthesis Analysis

A practical alternative synthesis of 8-fluoronaphthalen-1-ylamine was achieved through the reaction of 1H-naphtho[1,8-de][1,2,3]triazine with HF-pyridine under mild conditions . This new synthesis overcame many scale-up challenges that exist in the methods reported in the literature and provided a practical alternative .


Molecular Structure Analysis

The InChI of 8-Fluoronaphthalen-1-amine is InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9 (12)10 (7)8/h1-6H,12H2 . The Canonical SMILES is C1=CC2=C (C (=C1)N)C (=CC=C2)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 161.064077422 g/mol . The Topological Polar Surface Area is 26 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .

Scientific Research Applications

  • Fluorescent Markers for Lipid Droplets : 1,8-Naphthalimide derivatives, including those involving amines, are used in constructing fluorescent probes for lipid droplets in cells. Such compounds exhibit high fluorescence quantum yields and excellent photostability, making them suitable for labeling lipid droplets in cancer and normal cells with low toxicity (Ni et al., 2020).

  • Metabolism Studies : The metabolism of compounds like 1-fluoronaphthalene by specific fungi (Cunninghamella elegans) has been studied. This research helps understand how a fluoro substituent affects the fungal metabolism of such compounds, revealing insights into environmental and biological processing of fluorinated aromatic hydrocarbons (Cerniglia et al., 1984).

  • Synthesis Methods : Research has been conducted on the synthesis methods for compounds like 1-(8-Fluoronaphthalen-1-yl)piperazine, indicating a broader interest in the chemical processing and production of fluoronaphthalene derivatives (Zhijian et al., 2007).

  • Enantioselective Sensing of Chiral Carboxylic Acids : 1,8-Diacridylnaphthalene-derived fluorosensors have been used for the enantioselective sensing of a variety of chiral carboxylic acids, including amino acids, highlighting the potential for such compounds in analytical chemistry and biochemistry (Mei & Wolf, 2004).

  • Bioimaging Applications : New 1,8-naphthalimide derivatives, including those with amine functionalization, have been synthesized and characterized for their optical properties. These derivatives display biocompatibility and are used in cell bioimaging, showcasing their application in biological and medical imaging (Saini et al., 2017).

properties

IUPAC Name

8-fluoronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGETXCOJGZUORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583015
Record name 8-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoronaphthalen-1-amine

CAS RN

13720-52-0
Record name 8-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Wang, O Daugulis, M Brookhart - Organometallics, 2019 - ACS Publications
… A 70%HF/30% pyridine mixture was used for the synthesis of 8-fluoronaphthalen-1-amine to avoid release of dangerous HF gas. Yields for each step are good and the spectroscopic …
Number of citations: 21 pubs.acs.org
I Alkorta, J Elguero, HH Limbach… - Magnetic …, 2009 - Wiley Online Library
… compounds, the para derivative 4, an inverse structure, 2-aminobenzoyl fluoride (5), and to simplified models of 1, 6 and 7, and of 5, 8 and 9, as well as to 8-fluoronaphthalen-1-amine …
D Madea, M Martínek, L Muchova, J Vana… - The Journal of …, 2020 - ACS Publications
… A solution of NaNO 2 (0.276 g, 4.00 mmol) in water (5 mL) was added dropwise to an ice-cooled suspension of 8-fluoronaphthalen-1-amine (5, 0.580 g, 3.60 mmol) in a solution of …
Number of citations: 22 pubs.acs.org
D Madea - is.muni.cz
Tato práce je rozdělena do dvou částí. První část se zabývá zkoumáním chemie zlata v oxidačním stavu 3+ jakožto potenciálního senzoru pro CO. Bylo připraveno mnoho různých …
Number of citations: 2 is.muni.cz

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